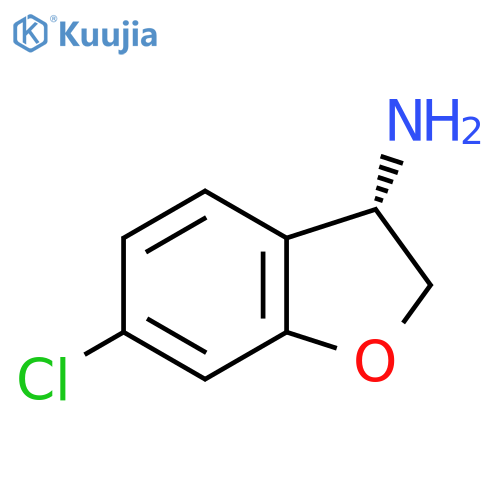

Cas no 1228561-83-8 (3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)

1228561-83-8 structure

商品名:3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 化学的及び物理的性質

名前と識別子

-

- SB32045

- (3S)-6-Chloro-2,3-dihydro-1-benzofuran-3-amine

- (3S)-6-CHLORO-2,3-DIHYDROBENZO[B]FURAN-3-YLAMINE

- CID 96699934

- 3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine

- (S)-6-chloro-2,3-dihydrobenzofuran-3-amine

- 3-Benzofuranamine, 6-chloro-2,3-dihydro-, (3S)-

- (3S)-6-chloro-2,3-dihydrobenzofuran-3-amine

- 1228561-83-8

- N16513

-

- MDL: MFCD14562132

- インチ: 1S/C8H8ClNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2/t7-/m1/s1

- InChIKey: PGCHRYGLCNSOGH-SSDOTTSWSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)OC[C@H]2N

計算された属性

- せいみつぶんしりょう: 169.0294416g/mol

- どういたいしつりょう: 169.0294416g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 153

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2

- 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

- 密度みつど: 1.313±0.06 g/cm3(Predicted)

- ふってん: 248.3±40.0 °C(Predicted)

- 酸性度係数(pKa): 8.27±0.20(Predicted)

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5780-1G |

(3S)-6-chloro-2,3-dihydrobenzofuran-3-amine |

1228561-83-8 | 95% | 1g |

¥12408.00 | 2023-05-04 | |

| eNovation Chemicals LLC | D703313-1g |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 95% | 1g |

$1785 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-5g |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 98% | 5g |

¥61190.09 | 2025-01-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-500mg |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 98% | 500mg |

¥11349.63 | 2025-01-20 | |

| eNovation Chemicals LLC | Y1349057-500mg |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 95% | 500mg |

$1490 | 2023-09-03 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-100mg |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 98% | 100mg |

¥5228.88 | 2025-01-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5780-1.0g |

(3S)-6-chloro-2,3-dihydrobenzofuran-3-amine |

1228561-83-8 | 95% | 1.0g |

¥12398.0000 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-500mg |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 98% | 500mg |

7123.56CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1006-1g |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 98% | 1g |

13399.07CNY | 2021-05-07 | |

| eNovation Chemicals LLC | Y1349057-100mg |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine |

1228561-83-8 | 95% | 100mg |

$540 | 2023-09-03 |

3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

1228561-83-8 (3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine) 関連製品

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1228561-83-8)(3S)-6-chloro-2,3-dihydrobenzofuran-3-amine

清らかである:99%/99%/99%/99%

はかる:50mg/100mg/250mg/1g

価格 ($):189.0/320.0/544.0/1471.0